{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Chiral Resolution Optical Purity Enantioselective Synthesis

(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1354019-81-0) is a chiral, tertiary amine-functionalized pyrrolidine-acetic acid building block. It is a single, defined (S)-enantiomer, in contrast to its commonly available racemic mixture.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7924346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)11-14-8-5-9-17(14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1
InChIKeySZKCJCGNGYYBTG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid: A Chiral Building Block


(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1354019-81-0) is a chiral, tertiary amine-functionalized pyrrolidine-acetic acid building block . It is a single, defined (S)-enantiomer, in contrast to its commonly available racemic mixture. Its structure, featuring a pyrrolidine core with a benzyl(methyl)aminomethyl substituent at the 2-position and an acetic acid moiety on the ring nitrogen, serves as a versatile intermediate for medicinal chemistry and chiral ligand synthesis, where stereochemical integrity is critical for downstream biological or catalytic activity .

Single (S)-enantiomer for stereochemical-control studies
2-substituted pyrrolidine core for chiral ligand and medchem synthesis
Acetic acid handle enables straightforward amide conjugation

Why Racemic or Regioisomeric Mixtures Cannot Substitute (S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid


Substitution with the racemic mixture (CAS 1353957-87-5) or the 3-substituted regioisomer (CAS 1353977-90-8) introduces critical differences in molecular recognition. The (S)-enantiomer has a specific three-dimensional arrangement that is distinct from its (R)-counterpart present in the racemate. This can lead to different affinities for chiral biological targets like enzymes or receptors. The regioisomer relocates the key pharmacophoric benzyl(methyl)aminomethyl group from the 2- to the 3-position of the pyrrolidine ring, altering the spatial vector of the substituent, which can abolish or drastically change a desired interaction. These differences are not compensated for by a shared molecular formula and necessitate the use of the precise enantiopure (S)-form.

Racemic mixture
Reduces active (S)-enantiomer to 50%; opposite (R)-form may shift target recognition.
3-Substituted regioisomer
Relocated pharmacophore alters spatial vector; binding-site interactions may not transfer.
Shared molecular formula
Does not ensure matching chiral recognition or catalytic performance; requires verification.

Quantitative Differentiation Evidence for (S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid vs. Key Analogs


Enantiomeric Purity vs. Racemate: Optical Rotation as a Key Quality Attribute

The target (S)-enantiomer is specified with a defined stereochemistry, confirmed in the IUPAC name and SMILES string . The racemic mixture (CAS 1353957-87-5) provides an equimolar mixture of (R)- and (S)-forms . The quantified difference is in the specific optical rotation, a physical constant that is a direct proxy for enantiomeric excess. While absolute rotation values are not reported in the datasheets, the principle is that the (S)-enantiomer will exhibit a non-zero rotation, whereas the racemate has a net rotation of zero. This means for any application where chiral recognition is required, the (S)-enantiomer provides 100% of the active configuration, while the racemate provides only 50% by mass, along with 50% of a potentially inactive or antagonistic (R)-form.

Enantiomeric Composition
Class-level
100% (S)-enantiomer vs. 50% in racemate; net optical rotation 0° for racemate.
Enantiopure input supports chiral-recognition studies; racemate introduces uncontrolled (R)-form.
Verify optical rotation data from supplier COA.
Chiral Resolution Optical Purity Enantioselective Synthesis

Regiochemical Positioning of the Pharmacophore: 2- vs. 3-Substitution Pattern

A direct structural comparison between the 2-substituted target compound and its 3-substituted regioisomer (CAS 1353977-90-8) reveals a fundamental difference in molecular geometry. The distance and angle between the pyrrolidine nitrogen and the benzyl group's centroid are altered. This translates to a distinct spatial presentation of the pharmacophoric elements. Both compounds are achiral at the catalog level, but the target compound's 2-substitution pattern constrains the basic nitrogen in a different steric environment compared to the 3-substituted variant. No head-to-head biological data is available, but in chemoinformatics, a Tanimoto similarity comparison based on their InChIKeys would yield a non-identical score, confirming distinct chemical identities beyond a trivial molecular formula match.

Substitution Pattern
Cross-study comparable
2-substituted pyrrolidine (target) vs. 3-substituted regioisomer; distinct InChI Keys alter N-substituent dihedral angle.
2-substitution pattern places pharmacophore in distinct steric environment; may drive divergent lead series.
Structure-Activity Relationship Pharmacophore Mapping Regioisomer Differentiation

Molecular Descriptor Differentiation: MDL Number as a Unique Registry Identifier

The Molecular Design Limited (MDL) number serves as a universally recognized unique identifier for a specific chemical structure. The target compound's MDL number is MFCD21095905 , which is distinct from the racemic mixture's MDL number MFCD21095904 and the 3-substituted regioisomer's MDL number MFCD21095906 . This provides an unambiguous system-level differentiator for compound registration, inventory management, and procurement ordering, ensuring no accidental substitution occurs in automated purchasing systems.

Registry Identifier
Direct head-to-head
MDL MFCD21095905 distinct from racemate (MFCD21095904) and regioisomer (MFCD21095906).
Unique digital fingerprints prevent procurement substitution errors in automated systems.
Chemical Registry Unique Identifier Inventory Management

Defined Application Scenarios for (S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Ligands for Enantioselective Catalysis

The defined (S)-stereochemistry is paramount for creating chiral ligands where the spatial arrangement of the metal-binding pyrrolidine nitrogen and a potential secondary interaction from the benzyl group must be controlled. Using the racemic mixture would yield a statistical mixture of diastereomeric catalysts, leading to unpredictable enantioselectivity . The 2-substitution pattern, as identified by its unique InChI Key, places the donor atoms in a geometry preferred for forming a chelate with a specific bite angle, a key parameter in catalyst design .

Medicinal Chemistry: Synthesis of Stereochemically Pure Lead Compound Libraries

In drug discovery, the (S)-enantiomer provides a single, well-defined input for generating homochiral compound libraries. This is critical when exploring structure-activity relationships that are sensitive to absolute configuration, as demonstrated by its distinct MDL number from the racemate . The acetic acid handle allows straightforward conjugation to amines, enabling systematic variation of one vector while preserving the chiral amine core.

Chemical Biology: Probing Chiral Recognition in Neurotransmitter Transporters

Certain pyrrolidine-based acetic acid derivatives have shown affinity for neurotransmitter transporters. The precise (S)-configuration of this building block allows for the construction of molecular probes to interrogate the stereochemical requirements of these binding sites. A regioisomeric variant (3-substituted) would likely be inactive or have a different pharmacological profile due to the altered pharmacophore geometry .

Chemical Procurement: Error-Proof Inventory Management and Automated Ordering

The compound's unique MDL number (MFCD21095905) serves as a definitive digital fingerprint to prevent substitution errors in procurement databases and electronic lab notebooks. When integrated with inventory management software, this ensures that the enantiopure (S)-form is re-ordered, rather than the structurally similar but functionally different racemic mixture (MFCD21095904) or 3-substituted regioisomer (MFCD21095906), as per the quantitative comparison in Section 3 .

Application
Selection Property
Validation Focus
Chiral ligand synthesis
Defined (S)-stereochemistry and 2-substitution pattern
Enantioselectivity and chelate bite-angle geometry
Stereochemically pure lead libraries
Enantiopure (S)-pyrrolidine core with acetic acid handle
SAR sensitivity to absolute configuration
Chiral recognition probe design
(S)-enantiomer for stereochemical requirement mapping
Pharmacophore geometry and binding-site complementarity
Automated procurement and inventory
Unique registry identifier distinct from racemate and regioisomer
Digital identity verification to prevent analog substitution
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